Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)
Description
This compound is a bis(monoacylglycerol)phosphate (BMP) analogue, characterized by its unique stereospecific sn-glycerol backbone and oleoyl fatty acid chains. Structurally, it consists of two glycerol units linked via a phosphodiester bond, with hydroxyl groups at the sn-2 and sn-2'* positions and oleoyl (18:1) acyl chains esterified at the sn-3* and sn-3'* positions. The ammonium salt form enhances its solubility in aqueous systems, making it suitable for biochemical and biophysical studies .
Key properties:
Properties
Molecular Formula |
C42H82NO10P |
|---|---|
Molecular Weight |
792.1 g/mol |
IUPAC Name |
azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+; |
InChI Key |
YRFISMFFADMBIY-ZGWGUCJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Stoichiometric Considerations
-
Oleic acid excess (1.2–1.5 equiv) ensures complete esterification but complicates purification.
-
Substoichiometric catalysts (1 mol% Co(salen)) maintain efficiency without metal leaching.
Structural Validation and Analytical Data
-
NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
-
Acyl Migration : Minimized using sn-3-selective lipases and low-temperature phosphorylation.
-
Byproduct Formation : Excess DCC leads to N-acylurea; substituting N,N'-diisopropylcarbodiimide (DIC) reduces this risk.
-
Scalability : Co(salen) methods face catalyst recovery issues, whereas enzymatic routes are more scalable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl chains, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the phosphoester bonds, potentially converting them into phosphite esters.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipids.
Reduction: Phosphite esters and reduced glycerol derivatives.
Substitution: Acylated glycerol phospholipids.
Scientific Research Applications
Biological Significance
This compound is a derivative of bis(monoacylglycero)phosphate, an important lipid found in cellular membranes. Its unique structure contributes to various biological processes, including:
- Membrane Dynamics : Plays a crucial role in the formation and stabilization of lipid bilayers.
- Endosomal Functionality : Involved in the formation of intraendosomal vesicles, which are critical for cellular trafficking and signaling pathways .
Drug Delivery Systems
Sn-(3-oleoyl-2-hydroxy)-glycerol derivatives are utilized in formulating liposomes for targeted drug delivery. Their ability to encapsulate therapeutic agents enhances bioavailability and reduces systemic toxicity. Notably, studies have demonstrated their effectiveness in delivering antiviral drugs against dengue virus by facilitating fusion with viral membranes .
Biomaterials
Due to its biocompatibility and biodegradability, this compound is explored in the development of biomaterials for tissue engineering. It supports cell adhesion and proliferation, making it suitable for applications in regenerative medicine.
Nanoparticle Formation
The ammonium salt form is used to create nanoparticles for imaging and therapeutic applications. These nanoparticles can improve the targeting of cancer therapies by enhancing the accumulation of drugs at tumor sites through passive targeting mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) involves its interaction with lipid receptors and signaling pathways. It binds to lysophosphatidic acid receptors (LPA1), triggering a cascade of intracellular events that lead to changes in calcium levels and activation of downstream signaling molecules. This interaction influences various cellular functions, including proliferation, differentiation, and immune responses .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Backbone asymmetry: The target compound’s bis(monoacylglycerol)phosphate structure differs from phosphatidylglycerols (e.g., 1,2-dipalmitoyl-sn-glycero-3-PG) by having two glycerol units instead of one, enabling unique membrane curvature properties .
- Fatty acid composition: Oleoyl chains (18:1) in the target compound confer higher fluidity compared to saturated palmitoyl (16:0) or hexadecanoyl (16:0) chains in analogues .
- Counterion effects : Ammonium salts enhance solubility in polar solvents, whereas sodium salts (e.g., 1,2-dipalmitoyl-sn-glycero-3-PG) are more stable in aqueous buffers .
Functional and Analytical Comparisons
- Synthesis: The target compound is synthesized via regioselective phosphorylation of monoacylglycerol precursors, similar to methods used for deuterated phosphatidylethanol (PEth) homologues . In contrast, 1,2-dipalmitoyl-sn-glycero-3-PG is produced through enzymatic esterification .
- Mass spectrometry (MS) : The ammonium adduct ([M-H]⁻ m/z 706.5) of the target compound provides distinct fragmentation patterns compared to sodium-adducted PG derivatives (e.g., m/z 747.5 for 1,2-dipalmitoyl-sn-glycero-3-PG) .
- Biological activity: Bis(monoacylglycerol)phosphates are critical in lysosomal lipid sorting, while PG derivatives (e.g., 1,2-dipalmitoyl-sn-glycero-3-PG) are primarily studied for their role in bacterial membrane stability .
Q & A
Q. How is the compound synthesized, and what methods validate its structural configuration?
Synthesis typically involves enzymatic or chemical esterification of glycerol backbones with oleoyl groups at specific sn-positions. Structural validation employs thin-layer chromatography (TLC) in solvent systems like CH₂Cl₂–MeOH (95:5) to assess purity, alongside ¹H/¹³C NMR to confirm acyl chain positions and hydroxyl group stereochemistry . Mass spectrometry (e.g., API-ES-MS) confirms molecular weight, with observed m/z values aligning with theoretical calculations (e.g., m/z 774.6 for similar glycerophospholipids) .
Q. What analytical techniques ensure purity and functional group integrity?
- TLC : Use ethyl acetate–methanol gradients (99:1 to 95:5) to monitor reaction progress and isolate intermediates .
- NMR : ¹H NMR identifies proton environments (e.g., olefinic protons at δ 5.3 ppm for cis double bonds), while ¹³C NMR resolves carbonyl (δ ~173 ppm) and glycerol backbone carbons .
- Mass Spectrometry : High-resolution MS (HRMS) or tandem MS (MS/MS) verifies molecular ion peaks and fragmentation patterns .
Q. Why is sn-positional notation critical for this compound’s biochemical activity?
Q. How does sn-isomerism affect lipid bilayer dynamics and protein binding?
Molecular dynamics simulations and differential scanning calorimetry (DSC) reveal that sn-1 oleoyl/sn-1' oleoyl configurations promote hexagonal (HII) phase formation in membranes, altering curvature stress and binding affinity for curvature-sensing proteins (e.g., BAR domains) . Experimental validation involves preparing unilamellar vesicles with controlled lipid ratios and monitoring phase transitions via fluorescence anisotropy or X-ray scattering .
Q. What strategies resolve contradictions in reported membrane permeabilization effects?
Discrepancies in permeability studies (e.g., cation leakage rates) may arise from variations in vesicle preparation (hydration methods, buffer ionic strength). Standardizing protocols (e.g., extrusion pore size, freeze-thaw cycles) and using dual-probe fluorescence assays (e.g., calcein/Co²⁺ release) improve reproducibility .
Q. How can isotopic labeling elucidate metabolic turnover in cellular models?
Incorporate ¹³C-labeled oleic acid during synthesis to track phospholipid integration into cellular membranes via LC-MS/MS. Pulse-chase experiments in model systems (e.g., macrophages) quantify turnover rates and correlate with enzymatic hydrolysis pathways (e.g., phospholipase A2 activity) .
Methodological Best Practices
- Storage : Store lyophilized aliquots at −20°C under argon to prevent oxidation of unsaturated oleoyl chains. Reconstitute in chloroform:methanol (2:1) for long-term stability .
- Handling : Use glass vials to avoid adsorption to plastics. For in vitro assays, prepare lipid films under nitrogen to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
